molecular formula C13H8Cl2N2O5S B11687443 {2,6-dichloro-4-[(Z)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]phenoxy}acetic acid

{2,6-dichloro-4-[(Z)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11687443
M. Wt: 375.2 g/mol
InChI Key: OCUBQNATRSMHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, dioxo, and sulfanylidene groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID involves multiple steps, including the introduction of dichloro and dioxo groups. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. For instance, the use of chlorinating agents and oxidizing conditions are common in the synthesis process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and automation can help in maintaining the stringent conditions required for the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2,6-DICHLORO-4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENOXY}ACETIC ACID apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H8Cl2N2O5S

Molecular Weight

375.2 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C13H8Cl2N2O5S/c14-7-2-5(3-8(15)10(7)22-4-9(18)19)1-6-11(20)16-13(23)17-12(6)21/h1-3H,4H2,(H,18,19)(H2,16,17,20,21,23)

InChI Key

OCUBQNATRSMHHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)C=C2C(=O)NC(=S)NC2=O

Origin of Product

United States

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